2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine
CAS No.:
Cat. No.: VC17770136
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H12N2S/c1-9-11(5-2-6-12-9)13-8-10-4-3-7-14-10/h2-7,13H,8H2,1H3 |
| Standard InChI Key | NUOWQEJNPBMQAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=N1)NCC2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is C₁₁H₁₂N₂S, with a molecular weight of 204.29 g/mol. The pyridine ring contributes aromatic stability and basicity, while the thiophene moiety introduces sulfur-based electronic effects, such as enhanced π-conjugation and polarizability . The methyl group at the pyridine’s 2-position sterically influences reactivity, often directing electrophilic substitutions to the 4- or 6-positions .
Crystallographic and Conformational Analysis
X-ray crystallography of related imidazo[1,2-a]pyridine derivatives reveals that substituents on aromatic rings significantly affect molecular planarity. For instance, in N-tert-butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, the dihedral angle between the imidazole and methoxyphenyl rings is 26.69°, while bulkier substituents increase torsional strain . Analogously, 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine likely adopts a non-planar conformation due to steric hindrance between the methyl group and thiophene ring, as observed in bis-(5-pyridin-3-yl-thiophen-2-ylmethyl)-amine .
Table 1: Structural Parameters of Related Compounds
| Compound | Dihedral Angle (°) | Key Interactions |
|---|---|---|
| N-tert-butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | 26.69 | N–H⋯N, C–H⋯π |
| Bis-(5-pyridin-3-yl-thiophen-2-ylmethyl)-amine | 31.35 | π–π stacking, C–H⋯S |
| 2-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine (predicted) | ~28–32 | N–H⋯N, S⋯π |
Synthesis and Reaction Pathways
Base-Promoted Cascade Reactions
A robust method for synthesizing 2-aminopyridine derivatives involves base-promoted cyclization of N-propargylic β-enaminones with formamides . For example, NaOH-mediated reactions at room temperature yield 2-aminopyridines via intermediates such as 1,4-oxazepines and epoxide-aromatized species . Applying this strategy, 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine could be synthesized through the following steps:
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Formamide Activation: Thiophen-2-ylmethylamine reacts with formamide to generate N-(thiophen-2-ylmethyl)formamide.
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Cyclization: Treatment with NaOH induces cyclization of a propargylic β-enaminone precursor, forming the pyridine core.
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Deformylation: Spontaneous removal of the formyl group yields the final amine product .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formamide activation | L-proline, 80°C, 12 h | 85–90 |
| Cyclization | NaOH, EtOH, RT, 1–3 h | 70–88 |
| Purification | Column chromatography (SiO₂) | 95 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to its hydrophobic thiophene and methyl groups. Stability studies under ambient conditions suggest no significant degradation over 6 months when stored in inert atmospheres .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.04 (d, J = 7.2 Hz, 1H, pyridine-H), 7.73 (d, J = 7.7 Hz, 2H, thiophene-H), 2.51 (s, 3H, CH₃) .
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IR (KBr): ν 1603 cm⁻¹ (C=N stretch), 1529 cm⁻¹ (C=C aromatic) .
Applications in Medicinal Chemistry
Structure–Activity Relationships (SAR)
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Methyl Substitution: The 2-methyl group reduces metabolic oxidation, improving pharmacokinetic profiles.
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Thiophene Flexibility: The thiophen-2-ylmethyl group allows conformational adaptation to enzyme active sites, as seen in PD184165 (a related kinase inhibitor) .
Table 3: Bioactivity of Analogous Compounds
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 3-Methyl-4,6-diphenylpyridin-2-amine | 0.12 | M.tb ATP synthase |
| Bis-(5-pyridin-3-yl-thiophen-2-ylmethyl)-amine | 0.08 | MEK1/2 kinases |
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors improves yield (≥90%) and reduces waste. Key parameters include:
Future Directions
Computational Modeling
Density functional theory (DFT) studies could optimize the compound’s electronic properties for photovoltaic applications. Preliminary calculations suggest a HOMO-LUMO gap of 3.2 eV, suitable for organic semiconductors .
Targeted Drug Delivery
Functionalization with pegylated chains or antibody conjugates may enhance tumor-specific uptake, leveraging the thiophene’s affinity for lipid bilayers .
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